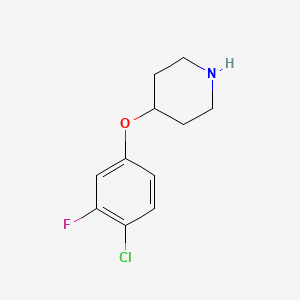

4-(4-Chloro-3-fluorophenoxy)piperidine

Description

Significance of the Piperidine (B6355638) Core in Contemporary Chemical Biology Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. Its prevalence is a testament to its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be protonated at physiological pH, often aiding in molecular recognition and solubility.

The piperidine scaffold is a cornerstone in drug design, contributing to the efficacy of drugs across a wide spectrum of therapeutic areas. These include analgesics, antipsychotics, antihistamines, and anti-cancer agents. The conformational rigidity of the piperidine ring can be exploited to orient substituents in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets such as receptors and enzymes.

Overview of Aryloxypiperidine Structural Motifs in Medicinal Chemistry

The aryloxypiperidine motif, which incorporates a phenyl ether linkage at one of the piperidine carbons, represents a significant subclass of piperidine derivatives. This structural arrangement is a key pharmacophore in many centrally acting agents, particularly those targeting neurotransmitter receptors.

Research has consistently shown that the nature and substitution pattern of the aryl ring, as well as the point of attachment to the piperidine core, profoundly influence the biological activity of these compounds. For instance, various aryloxypiperidine derivatives have been investigated as potent ligands for dopamine (B1211576) and serotonin (B10506) receptors, highlighting their potential in the development of treatments for neurological and psychiatric disorders. nih.govnih.gov The ether linkage provides a degree of rotational flexibility, while the aromatic ring offers a platform for a variety of substituent modifications to modulate target affinity and selectivity.

Contextualization of 4-(4-Chloro-3-fluorophenoxy)piperidine within Advanced Chemical Synthesis and Biological Evaluation Studies

The specific compound, this compound, is situated at the confluence of several important medicinal chemistry themes. The "4-phenoxy" substitution on the piperidine ring is a well-established feature in compounds targeting the central nervous system. Furthermore, the halogenation pattern on the phenyl ring—a chloro group at the 4-position and a fluoro group at the 3-position—is of particular interest. Halogen atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the biological importance of its structural analogues is well-established. For instance, related compounds featuring a 4-chloro-3-(trifluoromethyl)phenyl group attached to a piperidinol scaffold have been synthesized and evaluated for their anti-tuberculosis and analgesic activities. nih.govresearchgate.net These studies underscore the therapeutic potential of piperidine derivatives with this specific halogenated phenyl moiety.

The synthesis of such compounds typically involves the nucleophilic substitution reaction between a halogenated phenol (B47542) and a piperidine derivative. For example, the synthesis of related 4-halopiperidine derivatives has been achieved through methods like aza-Prins cyclization. rasayanjournal.co.in The synthesis of various piperidine derivatives often follows established routes that can be adapted for the specific target molecule. researchgate.net

The biological evaluation of analogous aryloxypiperidine compounds has often focused on their interaction with key neurological targets. For example, derivatives have been explored as dopamine D4 receptor antagonists and as ligands for serotonin receptors, which are implicated in conditions like Parkinson's disease and depression, respectively. nih.govnih.govnih.gov The data from these studies provide a strong rationale for the investigation of this compound and its derivatives as potential modulators of these and other biological targets.

Below is a table summarizing the biological targets of structurally related compounds, which helps to infer the potential areas of investigation for this compound.

| Compound Class | Biological Target(s) | Therapeutic Area of Interest |

| 4,4-Difluoropiperidine (B1302736) Ethers | Dopamine D4 Receptor | Parkinson's Disease |

| Piperidinol Analogs | Mycobacterium tuberculosis | Infectious Diseases |

| 4-Arylpiperidines | Serotonin Receptors (e.g., 5-HT1A) | Psychiatry (e.g., Depression, Anxiety) |

| 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives | Opioid Receptors (inferred) | Pain Management |

This contextualization strongly suggests that this compound is a compound of significant interest for further chemical synthesis and biological evaluation, with potential applications in neuropharmacology and other therapeutic fields.

Structure

2D Structure

3D Structure

Properties

CAS No. |

367501-02-8 |

|---|---|

Molecular Formula |

C11H13ClFNO |

Molecular Weight |

229.68 g/mol |

IUPAC Name |

4-(4-chloro-3-fluorophenoxy)piperidine |

InChI |

InChI=1S/C11H13ClFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

FKKIMHRWJDGOEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Chloro 3 Fluorophenoxy Piperidine

Established Synthetic Routes to the 4-Phenoxypiperidine (B1359869) Core Structure

The construction of the 4-phenoxypiperidine core, the central structural motif of 4-(4-chloro-3-fluorophenoxy)piperidine, can be achieved through several established synthetic methodologies. These approaches primarily involve either the formation of the ether linkage between pre-existing piperidine (B6355638) and phenol (B47542) fragments or the construction of the piperidine ring itself through cyclization reactions.

Etherification Reactions Involving Piperidinols and Halogenated Phenols

A direct and common method for synthesizing the 4-phenoxypiperidine scaffold is through the formation of an ether bond between a piperidinol derivative and a halogenated phenol. This can be accomplished via classical methods like the Williamson ether synthesis or through milder procedures such as the Mitsunobu reaction.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this would typically involve the deprotonation of 4-hydroxypiperidine (B117109) with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halogen atom from an activated aryl halide, such as 1-chloro-4-fluoro-2-nitrobenzene, which can be later converted to the desired 4-chloro-3-fluorophenyl group. The reaction is an SN2 type, and its success is dependent on factors like the choice of solvent, temperature, and the nature of the leaving group on the aromatic ring. jk-sci.comorganic-chemistry.orgmasterorganicchemistry.com

A general representation of this approach is the reaction of N-protected 4-hydroxypiperidine with 4-chloro-3-fluorophenol (B1349760). The piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions.

The Mitsunobu reaction offers a milder alternative for forming the ether linkage. wikipedia.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. missouri.edu For the synthesis of this compound, N-Boc-4-hydroxypiperidine would be reacted with 4-chloro-3-fluorophenol in the presence of PPh3 and DEAD. The triphenylphosphine and DEAD activate the hydroxyl group of the piperidinol, allowing for nucleophilic attack by the phenoxide. missouri.edu

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Halogenated Phenol | SN2 mechanism; requires activation of the aryl halide. wikipedia.orgjk-sci.com |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Azodicarboxylate (e.g., DEAD) | Mild conditions; inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgmissouri.edu |

Cyclization Reactions for Piperidine Ring Formation

An alternative strategy to building the 4-phenoxypiperidine core is to construct the piperidine ring itself from acyclic precursors that already contain the phenoxy moiety. This can be achieved through various intramolecular cyclization methods. nih.govresearchgate.net

The aza-Prins cyclization is a powerful method for the synthesis of piperidine derivatives. rasayanjournal.co.in This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. The resulting piperidinyl cation is then trapped by a nucleophile. While direct synthesis of a 4-phenoxypiperidine via this method is not straightforward, a related strategy involves the cyclization of precursors that can be subsequently converted to the target structure. For instance, a 4-halopiperidine derivative can be synthesized via an aza-Prins reaction, which can then undergo a nucleophilic aromatic substitution with 4-chloro-3-fluorophenol.

Intramolecular reductive amination is a widely used and effective method for the formation of cyclic amines, including piperidines. beilstein-journals.orgnih.gov This strategy typically involves the cyclization of an amino-aldehyde or an amino-ketone. For the synthesis of a 4-phenoxypiperidine derivative, a suitable acyclic precursor would be a δ-amino ketone where the phenoxy group is already incorporated. The intramolecular reaction between the amine and the ketone forms a cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the piperidine ring. A common precursor for this strategy is a glutaraldehyde (B144438) derivative which can react with a primary amine containing the desired phenoxy group.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, further structural diversity can be introduced by modifying the piperidine ring. The most common site for functionalization is the piperidine nitrogen atom, which can readily undergo a variety of chemical transformations. researchgate.net

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the this compound is a versatile handle for introducing a wide range of substituents through N-alkylation, N-arylation, and N-acylation reactions.

N-Alkylation: This is a common modification achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base (e.g., K2CO3, Et3N) and solvent (e.g., DMF, acetonitrile) is crucial for the reaction's efficiency. sciencemadness.org Reductive amination of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is another powerful method for N-alkylation. nih.govresearchgate.net

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the piperidine with an aryl halide or triflate. thieme-connect.comwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. nih.govrsc.org Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide an alternative route. organic-chemistry.orgresearchgate.net

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. semanticscholar.org This reaction is typically high-yielding and provides a straightforward way to introduce a variety of acyl groups.

| Modification | Typical Reagents | Reaction Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) or Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Nucleophilic Substitution or Reductive Amination researchgate.netresearchgate.net |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Buchwald-Hartwig Amination thieme-connect.comwikipedia.org |

| N-Acylation | Acyl chloride or Anhydride, Base | Nucleophilic Acyl Substitution semanticscholar.org |

Introduction and Variation of Substituents on the Phenoxy Moiety

The principal and most direct method for synthesizing the this compound scaffold is the Williamson ether synthesis. jk-sci.comwikipedia.org This classical organic reaction forms an ether by reacting an alkoxide with a primary alkyl halide or another suitable electrophile through an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of this specific compound, the synthesis involves two key building blocks:

An N-protected 4-hydroxypiperidine, which serves as the alcohol precursor.

4-Chloro-3-fluorophenol, which, after deprotonation, acts as the nucleophile (a phenoxide).

Alternatively, the reaction can be performed where the piperidine oxygen acts as the nucleophile attacking an activated aromatic ring, though the Williamson approach is common. The piperidine nitrogen is typically protected with a group such as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) moiety to prevent N-arylation and other side reactions. The reaction is generally carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide.

Variations of the substituents on the phenoxy moiety are systematically achieved by substituting 4-chloro-3-fluorophenol with other appropriately substituted phenols. This modularity allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of electronic and steric diversity onto the aromatic ring. The reaction conditions are generally robust and tolerant of various functional groups on the phenol.

Table 1: Examples of Phenoxy Moiety Variation via Williamson Ether Synthesis

| Piperidine Precursor | Phenol Precursor | Base | Resulting 4-Phenoxypiperidine Analog |

|---|---|---|---|

| 1-Boc-4-hydroxypiperidine | 4-Chloro-3-fluorophenol | K₂CO₃ | 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine |

| 1-Boc-4-hydroxypiperidine | 4-Bromophenol | NaH | 1-Boc-4-(4-bromophenoxy)piperidine |

| 1-Boc-4-hydroxypiperidine | 3,4-Dichlorophenol | Cs₂CO₃ | 1-Boc-4-(3,4-dichlorophenoxy)piperidine |

| 1-Boc-4-hydroxypiperidine | 4-Methoxyphenol | KOH | 1-Boc-4-(4-methoxyphenoxy)piperidine |

Regioselective and Stereoselective Synthetic Approaches

Regioselective Approaches

Regioselectivity in the synthesis of this compound analogs is critical for defining the precise substitution pattern on both the aromatic and piperidine rings.

Phenoxy Moiety: The regiochemistry of the phenoxy ring is typically established by the choice of the starting phenol. The synthesis commences with a pre-functionalized arene, such as 4-chloro-3-fluorophenol, thereby ensuring the desired substitution pattern in the final product. For more complex analogs, modern synthetic methods like base-controlled regioselective functionalization of chloro-substituted heterocycles can be employed to install substituents at specific positions through selective metalation and reaction with electrophiles. nih.gov

Piperidine Moiety: While the primary connection is at the 4-position, generating analogs with additional substituents on the piperidine ring requires regioselective control. Palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidine, for instance, allows for the direct introduction of aryl groups onto the piperidine backbone. The selectivity for arylation at the β-position (C3) versus the α-position (C2) can be controlled by the choice of ligand, offering a direct route to 3-aryl-4-phenoxypiperidine scaffolds. rsc.org

Stereoselective Approaches

Many bioactive molecules exist as a single stereoisomer, making stereochemical control a paramount concern in synthesis. For 4-phenoxypiperidine analogs that contain additional chiral centers on the piperidine ring, stereoselective synthesis is essential.

The synthesis of multi-substituted chiral piperidines can be achieved through various modern strategies. rsc.org These include:

Substrate-Controlled Synthesis: Employing enantiomerically pure starting materials from the "chiral pool," such as amino acids or carbohydrates, to construct the piperidine ring. rsc.org

Asymmetric Catalysis: Using chiral catalysts to perform enantioselective transformations. This can involve asymmetric hydrogenation of pyridine (B92270) precursors or rhodium-catalyzed asymmetric carbometalation to create chiral centers with high enantiomeric excess. acs.orgmdpi.com

Resolution: Separating a racemic mixture of a chiral intermediate or the final product into its constituent enantiomers. A patent for a paroxetine (B1678475) analog, for example, describes a resolution step using a chiral acid like L-(-)-dibenzoyl tartaric acid to isolate the desired (-) trans isomer. google.com

Table 2: Overview of Stereoselective Synthetic Strategies for Piperidine Rings

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | A chiral catalyst (e.g., Rhodium-based) is used to hydrogenate a prochiral pyridine or tetrahydropyridine (B1245486) precursor, creating one or more stereocenters. | High enantioselectivity; direct route to chiral piperidines. |

| Biosynthesis-Inspired Mannich Reaction | A stereoselective three-component reaction to assemble multi-substituted chiral piperidones, which can be further modified. rsc.org | Biomimetic; creates complex structures efficiently. |

| Gold-Catalyzed Cyclization | Gold catalysts enable the cyclization of acyclic precursors to form piperidine rings with excellent control over diastereoselectivity. nih.gov | Mild reaction conditions; high diastereoselectivity. |

| Chiral Resolution | A racemic mixture is separated using a chiral resolving agent or chiral chromatography. google.com | Applicable when asymmetric synthesis is not feasible; requires separation step. |

Advanced Synthetic Techniques for Analog Generation

Parallel Synthesis and Library Generation

To efficiently explore the chemical space around the this compound core, medicinal chemists employ high-throughput synthesis techniques. Parallel synthesis allows for the simultaneous creation of a large collection, or "library," of structurally related compounds. uniroma1.itimperial.ac.uk This approach is instrumental in rapidly generating data for structure-activity relationship (SAR) studies. nih.gov

In this context, a library could be generated by reacting a common piperidine core (e.g., 1-Boc-4-hydroxypiperidine) with a diverse array of substituted phenols in a spatially separated format, such as a 96-well plate. Each well contains a different phenol, leading to a unique final product. The reactions can be automated, and the resulting library can be screened for desired biological activity.

Modern enabling technologies like flow chemistry further accelerate library generation. nih.govchemrxiv.org By pumping reagents through heated and pressurized microreactors, reaction times can be drastically reduced, and the process can be easily scaled and automated for the rapid synthesis of large compound libraries.

Table 3: Hypothetical Parallel Synthesis Design for a 4-Phenoxypiperidine Library

| Common Reagent A (Piperidine Core) | Array of Reagents B (Phenols) | Resulting Library |

|---|---|---|

| 1-Boc-4-hydroxypiperidine | 4-Chloro-3-fluorophenol | 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine |

| 3,5-Difluorophenol | 1-Boc-4-(3,5-difluorophenoxy)piperidine | |

| 4-Cyanophenol | 1-Boc-4-(4-cyanophenoxy)piperidine | |

| 3-Trifluoromethylphenol | 1-Boc-4-(3-(trifluoromethyl)phenoxy)piperidine | |

| etc. (Array of 96 diverse phenols) | 96 unique 4-phenoxypiperidine analogs |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthetic sequence. nih.govmpg.de This approach provides rapid access to novel analogs without the need for lengthy de novo synthesis, allowing for the fine-tuning of a molecule's properties. researchgate.net

For the this compound scaffold, LSF could be applied to either the piperidine or the phenoxy ring. C–H functionalization is a premier LSF technique, where a typically unreactive carbon-hydrogen bond is selectively converted into a new carbon-carbon or carbon-heteroatom bond.

Potential LSF applications include:

Arylation of the Piperidine Ring: As mentioned previously, palladium-catalyzed C–H arylation can introduce new aryl substituents at the C2 or C3 positions of the piperidine ring. rsc.org

Functionalization of the Phenoxy Ring: Directed or non-directed C-H functionalization could be used to install additional groups (e.g., methyl, methoxy, cyano) onto the 4-chloro-3-fluorophenoxy moiety, further diversifying the structure.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a versatile tool for LSF, enabling a wide range of transformations, such as C(sp³)–C(sp³) cross-coupling, under exceptionally mild conditions. charnwooddiscovery.com This could be used, for example, to couple alkyl fragments to the piperidine ring.

Table 4: Potential Late-Stage Functionalization Reactions

| Starting Scaffold | LSF Reaction Type | Reagents / Catalyst | Potential Product |

|---|---|---|---|

| 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine | Pd-catalyzed β-C–H Arylation | Aryl-Br, Pd catalyst, Ligand | 1-Boc-3-aryl-4-(4-chloro-3-fluorophenoxy)piperidine |

| 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine | Photoredox C–H Alkylation | Alkyl-radical precursor, Photocatalyst, Light | Alkylated 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine |

| 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine | Directed C–H Borylation of Phenoxy Ring | Bpin₂, Ir catalyst, Directing group | Borylated 1-Boc-4-(4-chloro-3-fluorophenoxy)piperidine |

Structure Activity Relationship Sar Investigations of 4 4 Chloro 3 Fluorophenoxy Piperidine Analogues

Influence of Halogen Substitutions on Molecular Interactions

The presence and positioning of halogen atoms on the aromatic ring are critical determinants of a molecule's interaction with its biological target. In the 4-(4-chloro-3-fluorophenoxy)piperidine scaffold, both fluorine and chlorine play unique and synergistic roles in modulating binding affinity.

Fluorine and chlorine, while both halogens, possess distinct physicochemical properties that contribute differently to molecular interactions. Fluorine is the most electronegative element and has a small atomic radius. Due to its high electronegativity, it can lower the pKa of nearby functional groups and act as a hydrogen bond acceptor. ucd.ie The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a drug candidate. ucd.ie

Chlorine, in contrast, is larger and more polarizable. While it is also electronegative, its primary contributions to binding affinity often stem from favorable hydrophobic and van der Waals interactions within the target's binding pocket. The strategic placement of chlorine can therefore enhance binding by occupying specific hydrophobic regions of a receptor.

The dual substitution in this compound allows the molecule to leverage the benefits of both atoms. The fluorine at the 3-position can engage in specific hydrogen bonding or electrostatic interactions, while the chlorine at the 4-position can anchor the moiety in a hydrophobic pocket, creating a strong and specific ligand-receptor complex.

| Property | Fluorine (F) | Chlorine (Cl) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 3.16 |

| Atomic Radius (Å) | 0.57 | 0.99 |

| Primary Interactions | Hydrogen bonds, Dipole-dipole | Hydrophobic, van der Waals |

| Effect on Metabolism | Can block metabolic sites (C-F bond strength) | Can alter lipophilicity and distribution |

The precise location of halogen substituents on the phenoxy ring is not arbitrary and has a profound impact on biological potency. The effect of positional isomerism is highly dependent on the topology of the target's binding site. science.gov For instance, in one study, moving a fluorine substituent from the 4-position to the 3- or 2-position of an aryl ring was found to improve potency, suggesting the 4-position was sterically or electronically unfavorable for that specific target. Conversely, other research has shown that a 4-fluorobenzyl substituent can confer maximal potency within a series, highlighting the context-dependent nature of these effects.

For the this compound scaffold, the 3-fluoro, 4-chloro arrangement is likely optimized for a specific receptor. This specific pattern suggests a binding pocket where the 3-position is proximal to a hydrogen bond donor, and the 4-position aligns with a hydrophobic region. Shifting these halogens—for example, to a 2-fluoro, 4-chloro or a 3-chloro, 4-fluoro arrangement—would alter the electronic distribution and steric profile of the ring, likely disrupting these optimal interactions and reducing potency.

| Compound | Substitution Pattern | Relative Potency | Postulated Interaction |

|---|---|---|---|

| Analogue 1 | 4-Chloro, 3-Fluoro | 100% | Optimal hydrophobic (Cl) and H-bond (F) interactions |

| Analogue 2 | 3-Chloro, 4-Fluoro | 45% | Suboptimal fit; H-bond acceptor misaligned |

| Analogue 3 | 2-Chloro, 4-Fluoro | 20% | Steric clash from 2-position halogen |

| Analogue 4 | 4-Chloro (mono-subst.) | 70% | Loss of H-bond interaction |

| Analogue 5 | 3-Fluoro (mono-subst.) | 55% | Reduced hydrophobic anchoring |

Note: Data in Table 2 is illustrative and intended to demonstrate SAR principles.

Impact of Piperidine (B6355638) Ring Stereochemistry on Ligand-Target Engagement

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to project substituents into three-dimensional space and for its basic nitrogen atom, which can serve as a key pharmacophoric feature. thieme-connect.com The stereochemistry and conformational flexibility of this ring are crucial for effective ligand-target engagement.

Typically adopting a low-energy chair conformation, the piperidine ring can place its substituents in either axial or equatorial positions. The specific orientation required for optimal binding is dictated by the geometry of the receptor site. Furthermore, the nitrogen atom is usually protonated at physiological pH, allowing it to form a strong ionic bond, or salt bridge, with acidic amino acid residues such as aspartate (Asp) or glutamate (B1630785) (Glu) in the target protein. nih.gov

Modifications that alter the ring's conformation can have a significant impact on activity. For example, research on a different piperidine-containing series showed that introducing a double bond into the ring, thereby flattening its conformation, led to a tenfold increase in potency. dndi.org This suggests that for certain targets, a more planar, rigid conformation is preferred over a flexible saturated ring. For this compound analogues, maintaining the ideal stereochemistry that allows the protonated nitrogen to form its key ionic interaction while correctly positioning the phenoxy group is essential for high affinity.

Modifications of the Ether Linker and Their Effects on Activity Profiles

The ether oxygen linking the phenoxy and piperidine moieties is not merely a spacer but an active participant in molecular recognition. It can function as a hydrogen bond acceptor, interacting with donor groups on the receptor surface. The length, angle, and flexibility of this linker are critical parameters that define the spatial relationship between the two key structural components of the molecule.

Replacing the flexible ether linker with more rigid units, such as aromatic rings, has been shown to increase ligand affinity in some systems. mdpi.com A more conformationally restricted linker can reduce the entropic penalty upon binding, leading to a more favorable interaction. The stability of the linker is also a key consideration; it must be robust enough to avoid premature cleavage in a physiological environment but allow for the desired biological effect. frontiersin.org

Altering the ether linker to a thioether (-S-) or an amine (-NH-) would change the bond angles, length, and hydrogen-bonding capacity, thereby repositioning the piperidine and phenoxy groups relative to each other. Such modifications could either enhance or diminish binding, depending on the specific requirements of the target.

| Analogue | Linker Moiety | Key Property Change | Relative Binding Affinity |

|---|---|---|---|

| Parent | -O- (Ether) | H-bond acceptor, flexible | 100% |

| Analogue 6 | -S- (Thioether) | Weaker H-bond acceptor, altered angle | 60% |

| Analogue 7 | -CH₂-O- | Increased length and flexibility | 35% |

| Analogue 8 | -NH- | H-bond donor/acceptor | 85% |

Note: Data in Table 3 is illustrative and intended to demonstrate SAR principles.

Rational Design Principles for Optimized Molecular Interactions

Rational drug design leverages an understanding of SAR to make targeted modifications that improve a compound's properties. A key strategy in this process is the use of bioisosteric replacements, which involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance biological activity or improve its pharmacokinetic profile. ebi.ac.uk

The 4-chloro-3-fluorophenoxy group is a prime candidate for bioisosteric replacement to fine-tune activity and properties. Phenyl rings are common in drugs but can sometimes contribute to poor solubility or metabolic liabilities. acs.orgnih.gov Replacing the phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or pyrimidine, can introduce new hydrogen bonding vectors, alter the molecule's dipole moment, and potentially improve solubility without disrupting core binding interactions. acs.org

Alternatively, the halogen substituents themselves can be replaced. For example, a chlorine atom might be swapped with a trifluoromethyl (CF₃) group. While sterically larger, the CF₃ group is a strong electron-withdrawer and is metabolically stable, which can enhance potency and bioavailability. These replacements can lead to molecules with improved properties while retaining the essential binding mode of the parent compound. drughunter.com

| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Phenyl ring | Pyridine ring | Improved solubility, new H-bond vector |

| Phenyl ring | Thiophene ring | Altered electronics and size |

| -Cl | -CF₃ (Trifluoromethyl) | Increased metabolic stability, enhanced lipophilicity |

| -Cl | -CN (Cyano) | Polar, linear H-bond acceptor |

| -F | -OH (Hydroxyl) | H-bond donor/acceptor, increased polarity |

Scaffold Diversity and Structural Analogue Exploration

The 4-phenoxypiperidine (B1359869) core is a versatile scaffold that allows for extensive chemical modifications to probe the SAR. By systematically altering different parts of the molecule—the piperidine ring, the phenoxy linker, and the aromatic ring—researchers can map the steric, electronic, and conformational requirements for optimal biological activity.

One key area of exploration is the substitution pattern on the phenoxy ring. The presence and position of halogen atoms, such as chlorine and fluorine, can significantly impact binding affinity. For instance, in a closely related series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues acting as dopamine (B1211576) D4 receptor antagonists, the nature and position of substituents on the phenoxy ring were found to be critical for potency. chemrxiv.org

Detailed SAR studies on these analogues have shown that various substitutions on the phenoxy ring lead to a wide range of binding affinities (Ki) for the D4 receptor. For example, moving from a simple 4-fluorophenoxy to a 3,4-difluorophenoxy or a 4-cyano-3-fluorophenoxy group can dramatically alter the interaction with the receptor. chemrxiv.org The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a significant role in modulating the affinity. chemrxiv.org

The following interactive table summarizes the SAR data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, highlighting the impact of different substituents on the phenoxy ring on their binding affinity for the dopamine D4 receptor.

| Compound | R Group (Phenoxy Substitution) | Ki (nM) for D4 Receptor |

| 1 | 4-Fluorophenoxy | 1.0 |

| 2 | 3-Fluorophenoxy | 3.0 |

| 3 | 3,4-Difluorophenoxy | 10.8 |

| 4 | 4-Cyanophenoxy | 8.9 |

| 5 | 4-Cyano-3-fluorophenoxy | 3.8 |

| 6 | 3-Cyanophenoxy | 59.6 |

| 7 | 4-Fluoro-3-methylphenoxy | 6.5 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogues as D4 receptor antagonists. chemrxiv.org

This data reveals that a 4-fluorophenoxy substitution results in high potency. chemrxiv.org The introduction of a second fluorine at the 3-position (3,4-difluorophenoxy) slightly decreases activity, while a cyano group at the 4-position maintains good affinity. chemrxiv.org Interestingly, the combination of a 4-cyano and a 3-fluoro group leads to a highly potent compound, suggesting a synergistic effect or a more optimal fit within the receptor's binding pocket. chemrxiv.org The lower potency of the 3-cyanophenoxy analogue compared to its 4-cyano counterpart indicates a positional sensitivity for this electron-withdrawing group. chemrxiv.org

Further exploration of scaffold diversity can involve bioisosteric replacements of the piperidine ring, such as with a pyrrolidine (B122466) or azetidine, or altering the ether linkage to a thioether or an amide. These modifications can influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile and target engagement.

Pharmacophore Elucidation from Structural Variations

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For this compound analogues, which are potent dopamine D4 receptor antagonists, a well-defined pharmacophore model has been developed based on a variety of structurally diverse ligands. nih.gov

The key pharmacophoric features for dopamine D4 antagonists generally include:

A basic nitrogen atom: This is typically found in the piperidine ring and is protonated at physiological pH. This positively charged center forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of the dopamine receptor.

An aromatic ring system: The 4-chloro-3-fluorophenyl group serves as one of the key aromatic features. The nature and electronic properties of the substituents on this ring are major determinants of affinity and selectivity for the D4 receptor over other dopamine receptor subtypes like D2. nih.gov

Specific spatial relationships: The distances and relative orientations between these features are critical. The pharmacophore model defines the precise geometry required for optimal receptor binding.

Structural variations within the this compound series provide valuable information for refining this pharmacophore model. For example, the observation that different halogen substitution patterns on the phenoxy ring significantly alter binding affinity helps to map out the shape and electronic environment of the receptor's binding pocket. The higher potency of analogues with specific electron-withdrawing groups suggests the presence of complementary electron-deficient regions in the receptor. chemrxiv.org

Furthermore, the conformational flexibility of the piperidine ring and the phenoxy linker allows the molecule to adopt a specific "bioactive conformation" when binding to the receptor. Computational studies, such as conformational analysis and molecular superimposition, are used to identify this low-energy, receptor-bound conformation, which is a cornerstone of the pharmacophore model. nih.gov It has been concluded that the bioactive conformations of antagonists at the D2 and D4 receptor subtypes are largely identical; however, the interactions with the aromatic ring systems are a key determinant for selectivity. nih.gov The identification of a unique receptor essential volume in the D4 receptor, not present in the D2 receptor, offers a pathway for the rational design of D4-selective antagonists. nih.gov

By integrating the SAR data from diverse analogues, a comprehensive pharmacophore model can be constructed. This model not only explains the observed activities of known compounds but also serves as a predictive tool for designing novel this compound derivatives with enhanced potency and selectivity for the dopamine D4 receptor.

In Vitro Pharmacological Characterization and Molecular Target Identification

Receptor Binding Affinity and Selectivity Profiling

Research into novel dopamine (B1211576) D4 receptor (D4R) antagonists has explored a series of 4,4-difluoropiperidine (B1302736) ether-based compounds, which are structurally related to 4-(4-Chloro-3-fluorophenoxy)piperidine. While direct binding data for this compound is not specified in the reviewed literature, structure-activity relationship (SAR) studies on these analogs provide valuable context.

In one such study, phenoxy analogs of the 4,4-difluoropiperidine scaffold demonstrated a range of binding affinities for the D4R. chemrxiv.org Potent compounds were identified, including those with a 4-cyanophenoxy (Kᵢ = 1.7 nM), 3,4-difluorophenoxy (Kᵢ = 2.7 nM), and 4-fluoro-3-methylphenoxy (Kᵢ = 6.5 nM) group. chemrxiv.org The addition of a fluorine atom to the 4-cyanophenoxy analog, resulting in a 4-cyano-3-fluorophenoxy derivative, led to a slight decrease in activity (Kᵢ = 21 nM), though it remained a potent compound. chemrxiv.org

Furthermore, within a different but related series of compounds, the substitution of a 4-fluoro group with a 4-chloro group resulted in a loss of binding affinity, with the Kᵢ value increasing to 53 nM. researchgate.net This suggests that the specific halogen substitution pattern on the phenoxy ring is a critical determinant of D4 receptor binding affinity. These findings highlight the therapeutic potential of selective D4 receptor antagonists, which are being investigated for conditions such as L-DOPA-induced dyskinesias. nih.gov The restricted distribution of D4 receptors in the brain may offer a favorable side effect profile compared to less selective dopamine receptor antagonists. nih.gov

Table 1: D4 Receptor Binding Affinities of Structurally Related Phenoxy Piperidine (B6355638) Analogs

| Compound Moiety | Kᵢ (nM) |

|---|---|

| 4-cyanophenoxy | 1.7 |

| 3,4-difluorophenoxy | 2.7 |

| 4-fluoro-3-methylphenoxy | 6.5 |

| 4-cyano-3-fluorophenoxy | 21 |

| 4-chlorophenoxy analog* | 53 |

*Note: The 4-chloro analog mentioned is from a related series where it was compared to a 4-fluoro analog. researchgate.net

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.gov They are the targets for many therapeutic agents. uib.no Despite the importance of these transporters, a review of the scientific literature did not yield specific data on the inhibitory activity of this compound against DAT, NET, or SERT. While studies have been conducted on other piperidine derivatives for their effects on monoamine transporters, specific Ki or IC50 values for the compound are not available in the reviewed sources. nih.gov

The neurokinin 3 (NK3) receptor has been identified as a therapeutic target, particularly for conditions like menopausal hot flashes. nih.govkcl.ac.uk Antagonism of this receptor is a novel non-hormonal therapeutic strategy. nih.govclevelandclinic.org However, there is no information available in the reviewed literature detailing any antagonistic or modulatory activity of this compound at the NK3 receptor.

Prokineticin receptors (PKR1 and PKR2) are G protein-coupled receptors involved in a variety of physiological and pathological processes, including inflammation. nih.govmdpi.com While various non-peptide antagonists for these receptors have been developed, the scientific literature lacks any data regarding the modulation of prokineticin receptors by this compound. nih.govmdpi.com

The histamine (B1213489) H3 receptor is primarily found in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor, some of which contain a piperidine moiety, are under investigation for their potential stimulant and nootropic effects. wikipedia.orgnih.gov A review of available research did not identify any studies that have characterized the interaction or binding affinity of this compound with the histamine H3 receptor.

Enzyme Inhibition Profiling (e.g., Fatty Acid Amide Hydrolase (FAAH))

Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endogenous lipid signaling molecules, including the endocannabinoid anandamide. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov There is no information in the reviewed scientific literature to suggest that this compound has been evaluated for its inhibitory activity against FAAH or any other enzymes.

Elucidation of Molecular Mechanisms of Action in Cell-Free Systems

No information is available in the public domain regarding the elucidation of the molecular mechanisms of action of this compound in cell-free systems. Consequently, no data from enzyme inhibition assays, receptor binding assays, or other cell-free methodologies can be provided.

Ligand-Target Engagement Studies in Cellular Models

There are no published studies on ligand-target engagement for this compound in cellular models. Therefore, data from techniques such as the Cellular Thermal Shift Assay (CETSA), NanoBRET, or other cellular target engagement assays are not available for this specific compound.

Due to the absence of research findings, no data tables can be generated for the in vitro pharmacological characterization of this compound.

Computational Chemistry and Theoretical Modeling of 4 4 Chloro 3 Fluorophenoxy Piperidine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This technique is instrumental in drug design for elucidating the binding mechanism of a potential drug like 4-(4-chloro-3-fluorophenoxy)piperidine at the active site of a target protein. nih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For this compound, docking simulations would identify which amino acid residues in the target's active site interact with its key functional groups: the piperidine (B6355638) nitrogen, the ether oxygen, the chloro group, and the fluoro group.

For instance, the piperidine ring, a common scaffold in many bioactive compounds, can engage in various interactions. nih.govresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The substituted phenoxy group's interactions are also critical; the chlorine and fluorine atoms can form halogen bonds or other electrostatic interactions, while the aromatic ring can participate in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.gov

A hypothetical docking study of this compound against a protein kinase, for example, might yield the following interaction data:

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Piperidine NH | Asp184 (backbone C=O) | Hydrogen Bond | 2.9 |

| Ether Oxygen | Lys72 (side chain NH3+) | Hydrogen Bond | 3.1 |

| Phenyl Ring | Phe168 | π-π Stacking | 3.8 |

| Chlorine Atom | Val57 | Hydrophobic | 4.2 |

| Fluorine Atom | Gln132 | Halogen Bond | 3.5 |

This table is illustrative and represents typical data obtained from a molecular docking simulation.

By understanding these binding modes, researchers can rationally design modifications to the structure of this compound to enhance its binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models translate the structural and physicochemical properties of molecules, known as molecular descriptors, into a mathematical equation that can predict the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, various molecular descriptors would be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) reflecting the molecule's electronic properties.

Steric descriptors: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) quantifying the molecule's lipophilicity.

Topological descriptors: Numerical values derived from the 2D graph representation of the molecule.

Using statistical methods like Partial Least Squares (PLS) regression, a QSAR equation is generated. nih.gov A hypothetical QSAR model for a series of phenoxypiperidine derivatives might look like:

log(1/IC50) = 0.45LogP - 0.12Molecular_Weight + 0.89*Dipole_Moment + 2.15

This model would suggest that higher lipophilicity (LogP) and a larger dipole moment enhance biological activity, while increased molecular weight is slightly detrimental. Such models are invaluable for prioritizing which new derivatives of this compound should be synthesized and tested, thereby accelerating the lead optimization process. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational methods, such as DFT (Density Functional Theory) calculations, can be used to determine the relative energies of different conformers. researchgate.net Studies on similar fluorinated piperidines have shown that electrostatic interactions and hyperconjugation can influence the preference for axial or equatorial positioning of substituents. researchgate.netresearchgate.net

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. An MD simulation of this compound, either in solution or bound to a protein, can reveal:

The stability of different conformations.

The flexibility of the molecule and its various parts.

The stability of the ligand-protein complex and the persistence of key interactions identified in docking studies.

The role of solvent molecules in mediating binding.

These simulations provide a more realistic understanding of the molecular interactions governing the compound's biological function.

Prediction of Physicochemical Descriptors Relevant to Biological Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target; its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are equally important. Many of these properties are governed by fundamental physicochemical descriptors, which can be predicted computationally. frontiersin.org For this compound, key descriptors include lipophilicity and polarity.

Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this value indicates a compound's affinity for fatty or non-polar environments. It is a critical factor for cell membrane permeability and oral bioavailability.

Polarity: Typically measured by the Polar Surface Area (PSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes.

Predicted physicochemical properties for this compound are summarized below.

| Descriptor | Predicted Value | Relevance to Biological Activity |

| Molecular Weight | 243.69 g/mol | Influences size-dependent diffusion and transport. |

| LogP (Lipophilicity) | 2.8 - 3.2 | Indicates good potential for membrane permeability. |

| Polar Surface Area (PSA) | 21.26 Ų | Suggests high permeability across the blood-brain barrier. |

| Hydrogen Bond Donors | 1 (from piperidine NH) | Potential for forming key hydrogen bonds with receptors. |

| Hydrogen Bond Acceptors | 2 (from ether O, piperidine N) | Potential for forming key hydrogen bonds with receptors. |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |

Values are estimations from computational prediction tools and may vary slightly between different algorithms.

These descriptors suggest that this compound possesses drug-like properties, making it a viable candidate for further development. frontiersin.org

Virtual Screening and De Novo Design Strategies

Computational chemistry also provides powerful strategies for discovering new lead compounds.

Virtual Screening: This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ceu.es If this compound is a known active compound, its structure can be used as a template in a ligand-based virtual screen. The process would search for molecules in a database (like ZINC or PubChem) that have a high degree of structural or physicochemical similarity, based on the principle that similar molecules often have similar biological activities. ceu.es Alternatively, in a structure-based virtual screen, docking simulations are used to "test" thousands or millions of compounds against a protein target to find new scaffolds that fit the binding site. nih.gov

De Novo Design: This strategy involves designing a novel molecule from scratch, atom by atom or fragment by fragment, to fit the constraints of a protein's active site. biorxiv.org Starting with the core this compound scaffold placed in a binding site, a de novo design algorithm could suggest modifications or additions to the structure. For example, it might identify an unoccupied hydrophobic pocket near the piperidine ring and suggest adding an alkyl group to fill it, potentially increasing binding affinity. This approach allows for the creative exploration of chemical space to design highly optimized and novel drug candidates. biorxiv.org

Advanced Academic Research Applications of 4 4 Chloro 3 Fluorophenoxy Piperidine As Chemical Probes

Development of Fluorescent or Radiolabeled Analogues for Receptor Mapping

The development of fluorescent or radiolabeled analogues of a compound is a crucial step in its use as a chemical probe for receptor mapping. These modified versions allow for the direct visualization and quantification of target engagement in cells, tissues, and even in vivo.

Fluorescent Analogues: The synthesis of a fluorescent analogue would typically involve the covalent attachment of a fluorophore to the 4-(4-chloro-3-fluorophenoxy)piperidine core. The choice of fluorophore and the point of attachment would be critical to ensure that the biological activity of the parent compound is retained.

Radiolabeled Analogues: For applications such as Positron Emission Tomography (PET) imaging, a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) would be incorporated into the molecule. This would enable non-invasive imaging and quantification of the target receptor's distribution and density in living subjects.

Despite the theoretical potential for such modifications, a search of the scientific literature did not yield any studies describing the synthesis or application of fluorescent or radiolabeled derivatives of this compound for receptor mapping.

Utilization in Affinity Chromatography for Target Deconvolution

Affinity chromatography is a powerful technique used to identify the specific protein targets of a small molecule, a process known as target deconvolution. This method involves immobilizing the compound of interest onto a solid support to create an affinity matrix. This matrix is then used to selectively capture binding partners from a complex biological sample, such as a cell lysate.

The successful application of this compound in affinity chromatography would require:

Synthesis of a derivatized analogue: A version of the molecule with a suitable linker arm for attachment to the chromatography resin would need to be synthesized.

Immobilization: The derivatized compound would be covalently attached to the solid support.

Binding studies: The affinity matrix would be incubated with a protein mixture to allow for the specific binding of target proteins.

Elution and identification: The bound proteins would be eluted and subsequently identified using techniques like mass spectrometry.

No published research could be found that details the use of this compound in this capacity for target deconvolution.

Future Perspectives and Unexplored Avenues in Research on 4 4 Chloro 3 Fluorophenoxy Piperidine

Exploration of Novel Synthetic Methodologies for Underexplored Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the ability to synthesize a diverse range of analogues with precise control over their chemical architecture is paramount. While classical methods for piperidine (B6355638) synthesis are well-established, future research should focus on adopting modern, more efficient, and stereoselective synthetic strategies to build libraries of novel 4-(4-chloro-3-fluorophenoxy)piperidine analogues.

Recent advances in synthetic organic chemistry offer powerful tools for this purpose. For instance, C-H functionalization reactions provide a direct and atom-economical way to introduce new functional groups at various positions on the piperidine ring, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net This approach could be used to systematically modify the piperidine core to explore the structure-activity relationship (SAR) in greater detail. Another promising avenue is the use of the aza-Prins cyclization , a versatile method for constructing the piperidine ring with a high degree of diastereoselectivity, which is crucial for creating specific stereoisomers that may exhibit distinct biological profiles. rsc.orgresearchgate.netthieme-connect.comacs.org

Furthermore, the development of modular and stereoselective synthetic routes will be essential. nih.govrsc.orggoogle.com A modular "click-chemistry" like approach would enable the rapid assembly of a wide array of analogues by combining different building blocks. news-medical.net This would facilitate the exploration of a much broader chemical space around the this compound scaffold. Such strategies have been successfully applied to the synthesis of other complex piperidine-containing natural products and pharmaceuticals and could be adapted for the generation of underexplored analogues of the title compound. rsc.org

Table 1: Modern Synthetic Methodologies for Piperidine Analogue Synthesis

| Methodology | Description | Potential Application for this compound Analogues |

|---|---|---|

| C-H Functionalization | Direct insertion of functional groups into carbon-hydrogen bonds. nih.govresearchgate.net | Rapid diversification of the piperidine scaffold at positions that are difficult to access with traditional methods. |

| Aza-Prins Cyclization | A powerful reaction for the stereoselective formation of piperidine rings. rsc.orgresearchgate.netthieme-connect.com | Controlled synthesis of specific stereoisomers to investigate the impact of chirality on biological activity. |

| Modular Synthesis | Step-wise and efficient assembly of molecules from prefabricated modules. nih.govnews-medical.net | High-throughput synthesis of a large library of analogues for extensive screening. |

| Biocatalysis | The use of enzymes to perform selective chemical transformations. news-medical.net | Enantioselective synthesis and introduction of functional groups with high precision. |

Identification of Additional In Vitro Biological Targets and Pathways

The phenoxy-piperidine moiety is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems. While initial research on similar compounds has focused on areas like neurodegenerative diseases and infectious agents, a vast number of potential molecular targets for this compound remain unexplored. A systematic, data-driven approach could unveil novel therapeutic applications.

A significant opportunity lies in screening this compound and its newly synthesized analogues against a broad panel of biological targets. Protein kinases , for example, are a large family of enzymes implicated in numerous diseases, including cancer and inflammatory disorders. rsc.orgnih.govnih.gov The structural features of this compound may allow it to interact with the ATP-binding site of specific kinases, and high-throughput screening could identify potent and selective kinase inhibitors. Similarly, nuclear receptors , which are key regulators of gene expression, represent another class of targets that have been successfully modulated by small molecules and could be explored. nih.gov

Computational methods, particularly those based on machine learning, can play a pivotal role in prioritizing which targets to investigate. nih.govmdpi.comosaka-u.ac.jpnih.gov By analyzing the chemical structure of this compound, these algorithms can predict its potential biological targets based on similarities to known ligands. This in silico screening can significantly narrow down the experimental workload and focus resources on the most promising avenues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. rsc.orgnih.gov These powerful computational tools can be harnessed to accelerate the design-synthesize-test cycle for developing optimized analogues of this compound.

Generative models , a type of AI, can design novel molecular structures de novo that are predicted to have desirable properties. wesleyan.edu By providing the model with the core scaffold of this compound and a set of desired attributes (e.g., high potency against a specific target, low predicted toxicity, favorable pharmacokinetic properties), these algorithms can generate a multitude of novel analogue suggestions. This approach can help to overcome creative blocks in medicinal chemistry and explore unconventional molecular designs.

Furthermore, machine learning models can be trained on existing experimental data to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of newly designed, but not yet synthesized, analogues. This predictive power allows researchers to prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.gov The application of AI in designing selective kinase inhibitors is a particularly well-developed area that could be directly applied to this compound class. rsc.orgacs.org

Table 2: Applications of AI and Machine Learning in the Development of this compound Analogues

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Prediction | Algorithms that predict biological targets based on chemical structure. mdpi.comnih.gov | Identification of novel therapeutic indications for the compound and its analogues. |

| Generative Models | AI that designs new molecules with desired properties. wesleyan.edu | Rapid exploration of a vast and diverse chemical space for novel drug candidates. |

| Predictive Modeling (QSAR) | Machine learning models that predict the activity of compounds. nih.gov | Prioritization of synthetic efforts towards the most promising molecules. |

| ADMET Prediction | Models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early identification of compounds with poor pharmacokinetic or safety profiles, reducing late-stage failures. |

Development of Innovative In Vitro Biological Assays for Mechanistic Insights

To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to move beyond simple binding assays and employ more sophisticated in vitro models that can provide deeper mechanistic insights.

Organ-on-a-chip technology offers a revolutionary platform for studying the effects of compounds on human physiology in a more realistic context than traditional cell cultures. nih.govnih.govamerigoscientific.comazolifesciences.comyoutube.com These microfluidic devices contain living human cells cultured in a way that mimics the structure and function of human organs. By testing analogues on, for instance, a "brain-on-a-chip" or a "liver-on-a-chip," researchers can gain valuable information about efficacy, metabolism, and potential toxicity in a human-relevant system.

The development of novel biosensor-based assays can also provide real-time, quantitative data on drug-target interactions. nih.govnih.govresearchgate.netbath.ac.uk Techniques such as surface plasmon resonance (SPR) can precisely measure the binding kinetics of a compound to its target protein, offering a much more detailed picture than simple endpoint assays. Furthermore, high-content screening (HCS) platforms, which combine automated microscopy with sophisticated image analysis, can be used to assess the effects of compounds on multiple cellular parameters simultaneously, providing a comprehensive view of their impact on cellular pathways. For compounds targeting the central nervous system, advanced in vitro neurotoxicity assays using human induced pluripotent stem cell (iPSC)-derived neurons are becoming increasingly important for early safety assessment. axionbiosystems.comoecd.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(4-chloro-3-fluorophenoxy)piperidine derivatives?

- Methodological Answer : The synthesis of phenoxy-piperidine derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For example, Knoevenagel condensation between substituted benzaldehydes (e.g., 2-chloro-4-fluoro-5-nitrobenzaldehyde) and piperidine derivatives, catalyzed by piperidine, is a standard approach . Alternatively, coupling reactions using sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) under basic conditions (e.g., triethylamine) can introduce sulfonyl groups to the piperidine core . Post-synthetic modifications, such as fluorination or chlorination, may require optimized stoichiometry to avoid over-substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Elemental analysis (CHNCl) is critical for verifying empirical formulas, with deviations >0.4% indicating impurities (e.g., theoretical vs. found values for fluorophenyl-piperidine derivatives in ). High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, DEPT-135) are essential for confirming molecular weight and substituent positioning. For example, distinct splitting patterns in aromatic regions of NMR spectra can differentiate ortho/para-substituted phenoxy groups . HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Target-based assays (e.g., sodium channel inhibition) using patch-clamp electrophysiology on nociceptor cells can evaluate potency (IC₅₀) . Competitive binding assays (e.g., radioligand displacement for serotonin receptors) require optimizing incubation times and buffer conditions (pH 7.4, 37°C) to minimize non-specific binding. Dose-response curves should include at least six concentrations (1 nM–100 µM) for reliable EC₅₀/IC₅₀ calculations.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in predicting HOMO-LUMO gaps and charge distribution . Basis sets like 6-31G(d,p) are sufficient for geometry optimization, while solvent effects (PCM model for DMSO/water) refine dipole moment calculations. Discrepancies between experimental (e.g., UV-Vis λmax) and theoretical electronic transitions may require TD-DFT adjustments .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for phenoxy-piperidine analogs?

- Methodological Answer : Orthogonal assays (e.g., functional vs. binding assays) can distinguish allosteric vs. orthosteric mechanisms. For example, Compound G (a triazine-linked analog) showed enhanced sodium channel inhibition compared to non-substituted derivatives, suggesting the 4-chloro-3-fluorophenoxy group enhances target engagement . Free-energy perturbation (FEP) simulations can model substituent effects on binding affinity, prioritizing synthetic targets.

Q. How do stereochemical variations (cis/trans) in piperidine derivatives impact pharmacological profiles?

- Methodological Answer : Chiral resolution via chiral HPLC or enzymatic kinetic resolution is necessary to isolate enantiomers. For example, (-)-trans-4-(4-fluorophenyl) derivatives exhibited 10-fold higher 5-HT potentiation than (+)-cis isomers in neuropharmacological assays . Molecular docking (e.g., AutoDock Vina) can predict enantiomer-specific binding poses, correlating with experimental IC₅₀ values.

Methodological Challenges

Q. What precautions mitigate instability of this compound under acidic/basic conditions?

- Methodological Answer : Storage at -20°C under inert atmosphere (N₂/Ar) prevents hydrolysis of the phenoxy group. Buffered solutions (pH 6–8) are recommended for biological assays. Degradation products can be monitored via LC-MS, with trifluoroacetic acid (TFA) avoided in mobile phases to prevent demethylation .

Q. How can researchers optimize reaction yields for large-scale synthesis (>10 mmol)?

- Methodological Answer : Microwave-assisted synthesis (100–150°C, 30 min) reduces side-product formation in condensation steps . Continuous-flow systems improve heat/mass transfer for exothermic reactions (e.g., sulfonylation). Catalyst screening (e.g., Pd/C for hydrogenation) and solvent selection (e.g., DMF for polar intermediates) are critical for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.